molecular formula C36H48ClN3O3 B12451750 N-(4-{[(3-chlorophenyl)carbamoyl]amino}-3-hydroxyphenyl)-2-hexadecylbenzamide

N-(4-{[(3-chlorophenyl)carbamoyl]amino}-3-hydroxyphenyl)-2-hexadecylbenzamide

Cat. No.: B12451750
M. Wt: 606.2 g/mol
InChI Key: UNCBFFNPTXIBGF-UHFFFAOYSA-N
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Description

N-(4-{[(3-chlorophenyl)carbamoyl]amino}-3-hydroxyphenyl)-2-hexadecylbenzamide is a complex organic compound that features a combination of aromatic and aliphatic structures This compound is characterized by the presence of a chlorophenyl group, a carbamoyl group, a hydroxyphenyl group, and a hexadecylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(3-chlorophenyl)carbamoyl]amino}-3-hydroxyphenyl)-2-hexadecylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorophenyl isocyanate with 4-amino-3-hydroxybenzoic acid to form the carbamoyl intermediate. This intermediate is then reacted with hexadecylbenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(3-chlorophenyl)carbamoyl]amino}-3-hydroxyphenyl)-2-hexadecylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbamoyl group can be reduced to form amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the carbamoyl group can produce amine derivatives.

Scientific Research Applications

N-(4-{[(3-chlorophenyl)carbamoyl]amino}-3-hydroxyphenyl)-2-hexadecylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-{[(3-chlorophenyl)carbamoyl]amino}-3-hydroxyphenyl)-2-hexadecylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-3-(phosphonoooxy)naphthalene-2-carboxamide
  • N-[(4-chlorophenyl)carbamoyl]glycine
  • 4-(N-(3-chlorophenyl)carbamoyl)butyric acid

Uniqueness

N-(4-{[(3-chlorophenyl)carbamoyl]amino}-3-hydroxyphenyl)-2-hexadecylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its long aliphatic chain (hexadecyl group) and the presence of both aromatic and carbamoyl groups make it particularly versatile for various applications.

Properties

Molecular Formula

C36H48ClN3O3

Molecular Weight

606.2 g/mol

IUPAC Name

N-[4-[(3-chlorophenyl)carbamoylamino]-3-hydroxyphenyl]-2-hexadecylbenzamide

InChI

InChI=1S/C36H48ClN3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-28-20-16-17-23-32(28)35(42)38-31-24-25-33(34(41)27-31)40-36(43)39-30-22-18-21-29(37)26-30/h16-18,20-27,41H,2-15,19H2,1H3,(H,38,42)(H2,39,40,43)

InChI Key

UNCBFFNPTXIBGF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl)O

Origin of Product

United States

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